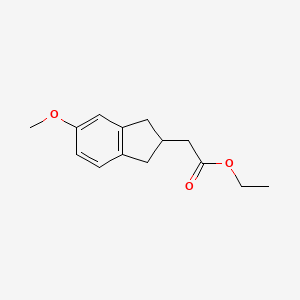

Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate

Description

Properties

CAS No. |

402933-34-0 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate |

InChI |

InChI=1S/C14H18O3/c1-3-17-14(15)8-10-6-11-4-5-13(16-2)9-12(11)7-10/h4-5,9-10H,3,6-8H2,1-2H3 |

InChI Key |

IHAWUOQWFRVIKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CC2=C(C1)C=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation of Indene Derivatives

A foundational approach involves Friedel-Crafts alkylation to introduce substituents onto the indene scaffold. For example, 2-acetylindane undergoes alkylation with ethyl iodide in the presence of potassium tert-butoxide, yielding 2-acetyl-2-ethylindan . Subsequent bromination with bromine generates 2-bromoacetyl-2-ethylindan , which is cyclized to form the indene core.

Key Reaction Conditions :

Methoxy Group Introduction

The 5-methoxy group is introduced via electrophilic aromatic substitution or O-methylation. For instance, 5-hydroxy-2,3-dihydro-1H-indene is treated with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃ or NaH). This step typically achieves >90% conversion under reflux conditions in DMF.

Esterification and Hydrogenation Pathways

Esterification of Carboxylic Acid Intermediates

Ethyl ester formation is achieved through acid-catalyzed esterification. For example, 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid is reacted with ethanol in the presence of sulfuric acid or HCl.

Typical Protocol :

Catalytic Hydrogenation

Hydrogenation is critical for reducing unsaturated intermediates. A patent by describes hydrogenating 2-ethyl-2-(1H-imidazol-4-yl)indan-1,3-dione hydrochloride using 10% Pd/C under 3.0 bar H₂ at 80–85°C. This step achieves >95% conversion in 6 hours.

Optimized Conditions :

-

Catalyst Loading : 1.4 g Pd/C per 3.7 g substrate

-

Solvent : Hydrochloric acid solution

-

Post-Processing : Filtration and recrystallization from acetone.

Multi-Step Synthesis from Indenone Precursors

Starting with 2,3-Dihydro-1H-Indene-2-Carboxylic Acid

A patent route begins with 2,3-dihydro-1H-indene-2-carboxylic acid , which is methylated to its methyl ester. Subsequent reaction with N-isopropylcyclohexylamide and ethyl bromide yields 2,3-dihydro-2-ethyl-1H-indene-2-carboxylic acid . Thionyl chloride converts this to the acid chloride, which reacts with ethoxymagnesiummalonic acid ethyl ester to form 1-(2,3-dihydro-2-ethyl-1H-inden-2-yl)ethanone . Bromination and cyclization with formamide yield the final product.

Critical Data :

| Step | Reagents | Yield |

|---|---|---|

| Methylation | CH₃OH, H₂SO₄ | 95% |

| Alkylation | Ethyl bromide, NaH | 82% |

| Bromination | Br₂, CH₂Cl₂ | 78% |

| Cyclization | Formamide, HCl | 65% |

Alternative Route via 2-Acetyl-1-Indanone

Another method alkylates 2-acetyl-1-indanone with ethyl bromide in acetone using sodium carbonate. Bromination with Br₂ in methanol followed by heating in formamide produces the imidazole intermediate, which is hydrogenated to the target compound.

Hydrolysis and Reprocessing

Saponification of Ethyl Esters

Ethyl esters are hydrolyzed to acids under basic conditions. For example, ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate is treated with NaOH in methanol/water (10:1 v/v) at 40°C for 2 hours, yielding the carboxylic acid with >90% purity.

Yield Comparison :

| Starting Material | Product | Yield |

|---|---|---|

| Ethyl ester derivative | Carboxylic acid | 85–95% |

Recent Advances in Catalytic Methods

Scientific Research Applications

Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and the indene ring system play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

5-Methoxy vs. Halogenated or Electron-Withdrawing Groups

- Target Compound : The 5-methoxy group is electron-donating, stabilizing the indene ring via resonance and increasing lipophilicity. This substitution may enhance metabolic stability compared to halogenated analogs .

- Methyl 5-Chloro-2,3-dihydro-2-hydroxyl-1-oxo-1H-inden-2-carboxylate (): The chloro and hydroxyl groups increase polarity, improving aqueous solubility but possibly reducing membrane permeability relative to the methoxy-ester compound.

Thiocyanato and Sulfonamide Derivatives

- N-(2-((5-Bromo-1-oxo-2-thiocyanato-2,3-dihydro-1H-inden-2-yl)(phenyl)methyl)benzofuran-3-yl)-4-methylbenzenesulfonamide (3ah, ): The thiocyanato and sulfonamide groups confer strong electrophilicity, making this compound a potent enzyme inhibitor. However, the complexity of the structure may limit synthetic scalability compared to the simpler ethyl acetate derivative .

Ester Group Variations

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters (), influencing bioavailability and tissue distribution. For example, ethyl esters are often used as prodrugs due to enhanced absorption .

- Ethyl (2E)-2-Cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate (): The cyano group introduces conjugation, stabilizing the molecule and altering reactivity.

Pharmacological and Physical Properties

- Crystal Packing : Ethyl 2-(5-Bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate () exhibits π-π interactions (3.814 Å) and C-H···O hydrogen bonds, which stabilize its crystal lattice. The target compound’s methoxy group may reduce such interactions due to steric hindrance .

- Enzyme Inhibition: Indenyl derivatives like N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide () show cholinesterase inhibition. The target compound’s ester group could act as a prodrug, releasing acetic acid upon hydrolysis to modulate activity .

Biological Activity

Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores the synthesis, biological evaluation, and research findings related to this compound, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 234.29 g/mol. The compound features an ethyl acetate group linked to a 5-methoxy-2,3-dihydro-1H-indene moiety, which contributes to its biological activity. The structural uniqueness allows for various modifications that can enhance its pharmacological properties.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Condensation reactions involving methoxyindene derivatives.

- Esterification processes with acetic acid derivatives.

- Cyclization techniques that integrate the indene structure.

These synthetic routes can be tailored to optimize yield and purity for subsequent biological evaluations.

Anticancer Properties

Recent studies have highlighted the potential anticancer activities of this compound, particularly against various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects on breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The IC50 values ranged from 4.98 μM to 14.65 μM, indicating significant growth inhibition compared to non-cancerous cell lines .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by enhancing caspase activity and causing cell cycle arrest in the G2/M phase . This suggests that it may act as a microtubule-destabilizing agent similar to known chemotherapeutics.

Other Biological Activities

In addition to anticancer effects, this compound has been investigated for other pharmacological activities:

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties that could be beneficial in managing inflammatory diseases.

- Antibacterial Activity : Similar compounds in the indene class have shown antibacterial effects, suggesting that this compound may also possess this activity.

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Q & A

Basic: What are common synthetic routes for Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate?

Answer:

The compound is typically synthesized via esterification or carboxylic acid coupling with 5-methoxy-2,3-dihydro-1H-inden-2-yl derivatives. For instance, acylation of indenyl intermediates with ethyl bromoacetate under basic conditions (e.g., using NaH or K₂CO₃) is a standard approach. describes a related synthesis starting from 5-methoxy-2,3-dihydro-1H-inden-1-one, where allyl ester formation via carboxylation was achieved with 69% yield . Purification often involves column chromatography (e.g., hexane/ethyl acetate gradients) .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the indenyl backbone, methoxy (δ ~3.7–3.8 ppm), and ethyl acetate groups (δ 1.2–4.1 ppm). Splitting patterns verify dihydroindenyl ring substitution .

- IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm ester carbonyl groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~262 for C₁₅H₁₈O₄) validate the molecular formula .

Advanced: How can reaction conditions be optimized for higher yields in multi-step syntheses?

Answer:

Optimization strategies include:

- Catalyst Screening : Use of p-toluenesulfonic acid (p-TSA) in ethanol at 80°C improved yields in related indenyl-acetate syntheses (69% yield, ).

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates in multi-component reactions ( ).

- Temperature Control : Room-temperature stirring for intermediates reduces side reactions (e.g., enamine formation in quinoxaline derivatives, ).

- Purification : Flash chromatography with silica gel and gradients (e.g., pentane/ethyl acetate) minimizes product loss .

Advanced: How do computational methods aid in understanding the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) predict:

- HOMO-LUMO Gaps : Indicates reactivity (e.g., lower gaps correlate with higher electrophilicity) .

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites for docking studies ( ).

- Global Reactivity Descriptors : Chemical hardness/softness and electrophilicity index guide derivatization strategies .

Basic: What are biologically relevant derivatives of this compound?

Answer:

Derivatives are explored for:

- CB2 Receptor Ligands : Ethyl 2-oxoacetate analogs show antagonist/inverse agonist properties (e.g., ).

- Antimicrobial Agents : Indenyl-acetates with substituted triazoles exhibit activity against Gram-negative bacteria ( ).

- Acetylcholinesterase Inhibitors : Structural analogs (e.g., donepezil derivatives) are synthesized via similar esterification routes .

Advanced: How can structural contradictions in spectral data be resolved during characterization?

Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in dihydroindenyl protons (e.g., distinguishing methine vs. methylene protons) .

- X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles (though not directly cited, notes SHELX refinement for related structures).

- Isotopic Labeling : Deuterated solvents clarify exchangeable protons (e.g., hydroxyl groups in ) .

Advanced: What methodologies assess the compound’s potential in drug discovery pipelines?

Answer:

- Molecular Docking : AutoDock or Schrödinger Suite evaluates binding to targets (e.g., CB2 receptors, ).

- Pharmacokinetic Profiling : In vitro assays (e.g., microsomal stability, Caco-2 permeability) prioritize derivatives .

- ADMET Prediction : Tools like SwissADME predict absorption/toxicity based on logP and polar surface area .

Basic: What are key storage and stability considerations?

Answer:

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent ester hydrolysis ( ).

- Light Sensitivity : Amber vials mitigate photodegradation (analogous to indenyl-ketones in ).

- Solubility : Slight solubility in chloroform/DMSO requires sonication for biological assays ( ).

Advanced: How are structure-activity relationships (SAR) studied for indenyl-acetate derivatives?

Answer:

- Analog Synthesis : Varying substituents (e.g., methoxy → ethoxy, bromo) and testing bioactivity ( ).

- Free-Wilson Analysis : Quantifies contributions of specific groups (e.g., ethyl ester vs. methyl ester) to receptor binding .

- 3D-QSAR : CoMFA/CoMSIA models correlate spatial features with activity (e.g., antimicrobial potency in ).

Advanced: What challenges arise in scaling up laboratory syntheses?

Answer:

- Exothermic Reactions : Controlled addition of reagents (e.g., bromine in ) prevents runaway conditions.

- Purification Bottlenecks : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) .

- Catalyst Recovery : Immobilized catalysts (e.g., silica-supported p-TSA) improve cost-efficiency ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.